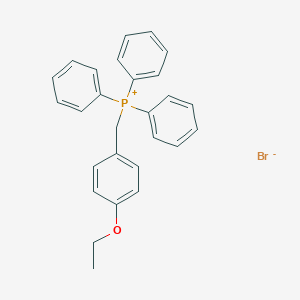

(4-Ethoxybenzyl)triphenylphosphonium bromide

Description

Properties

IUPAC Name |

(4-ethoxyphenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26OP.BrH/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBKKJRCQNVENM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369138 | |

| Record name | [(4-Ethoxyphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82105-88-2 | |

| Record name | Phosphonium, [(4-ethoxyphenyl)methyl]triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82105-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Ethoxyphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Ethoxybenzyl)triphenylphosphonium bromide

This technical guide provides a comprehensive overview of the synthesis of (4-ethoxybenzyl)triphenylphosphonium bromide, a crucial reagent in organic synthesis, particularly in the Wittig reaction for the formation of alkenes. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

This compound is a phosphonium salt that serves as a precursor to the corresponding ylide in the Wittig reaction. This reaction is a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds with high regioselectivity. The ethoxy substituent on the benzyl group can influence the reactivity of the resulting ylide and the properties of the final product, making this specific phosphonium salt a valuable tool in the synthesis of a variety of organic molecules, including pharmaceuticals and natural products.

The synthesis of this compound is typically achieved through a well-established SN2 reaction between 4-ethoxybenzyl bromide and triphenylphosphine.[1] This guide will detail the necessary precursors, experimental procedures, and expected outcomes for this synthesis.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound is a straightforward nucleophilic substitution where the phosphorus atom of triphenylphosphine acts as the nucleophile, displacing the bromide ion from 4-ethoxybenzyl bromide.

Reaction:

4-Ethoxybenzyl bromide + Triphenylphosphine → this compound

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic benzylic carbon of 4-ethoxybenzyl bromide. This concerted step involves the simultaneous formation of the C-P bond and the cleavage of the C-Br bond, leading to the formation of the phosphonium salt.

Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous substituted benzyltriphenylphosphonium bromides and represent a reliable approach for the preparation of the target compound.[2][3]

3.1. Preparation of 4-Ethoxybenzyl Bromide (Precursor)

While 4-ethoxybenzyl bromide can be commercially sourced, it can also be prepared from 4-ethoxybenzyl alcohol. A common method involves the treatment of the alcohol with a brominating agent.

Materials:

-

4-Ethoxybenzyl alcohol

-

Phosphorus tribromide (PBr3) or Hydrobromic acid (HBr)

-

Anhydrous diethyl ether or dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve 4-ethoxybenzyl alcohol in anhydrous diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add phosphorus tribromide (approximately 1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction can be monitored by TLC).

-

Quench the reaction by carefully adding water and then a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-ethoxybenzyl bromide, which can be used in the next step without further purification.

3.2. Synthesis of this compound

Materials:

-

4-Ethoxybenzyl bromide

-

Triphenylphosphine (PPh3)

-

Toluene or acetonitrile

-

Stir bar and reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Diethyl ether (for washing)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxybenzyl bromide (1.0 equivalent) and triphenylphosphine (1.05 equivalents).[4]

-

Add a suitable solvent such as toluene or acetonitrile.[2][3]

-

Heat the reaction mixture to reflux and maintain it for 12-24 hours. The formation of a white precipitate indicates the product is forming.

-

After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain this compound as a white crystalline solid.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of substituted benzyltriphenylphosphonium bromides, which can be used as a reference for the expected outcome of the synthesis of this compound.

| Compound | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Benzyltriphenylphosphonium bromide | Toluene | Overnight | — | 296 | [3] |

| (4-Methylbenzyl)triphenylphosphonium bromide | Toluene | Overnight | — | — | [2] |

| (4-Cyanobenzyl)triphenylphosphonium bromide | — | — | 94 | 328 | [3] |

| (4-Iodobenzyl)triphenylphosphonium bromide | — | — | 95 | 254 | [3] |

Mandatory Visualizations

Diagram 1: Reaction Scheme for the Synthesis of this compound

Caption: SN2 reaction of 4-ethoxybenzyl bromide with triphenylphosphine.

Diagram 2: Experimental Workflow for the Synthesis

Caption: Step-by-step workflow for the synthesis and purification.

Safety Considerations

-

Triphenylphosphine: Can cause skin and eye irritation. It is harmful if swallowed or inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

4-Ethoxybenzyl bromide: As a benzyl bromide derivative, it is expected to be a lachrymator and an irritant. Avoid inhalation of vapors and contact with skin and eyes.

-

Solvents: Toluene and diethyl ether are flammable. Ensure all heating is done using a heating mantle and that there are no open flames. Work in a well-ventilated area.

Conclusion

The synthesis of this compound is a robust and reproducible procedure that is fundamental for the application of the Wittig reaction in organic synthesis. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently prepare this valuable reagent for their synthetic endeavors. The provided data and workflows offer a clear and concise reference for the successful execution of this synthesis.

References

An In-depth Technical Guide to (4-Ethoxybenzyl)triphenylphosphonium Bromide

CAS Number: 82105-88-2

This technical guide provides a comprehensive overview of (4-Ethoxybenzyl)triphenylphosphonium bromide, a versatile phosphonium salt widely utilized in organic synthesis. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support its application in the laboratory.

Chemical Properties and Data

This compound is a white to off-white crystalline solid. It is primarily known for its role as a Wittig reagent, facilitating the conversion of aldehydes and ketones into alkenes.

Table 1: Physicochemical and Crystallographic Data for this compound

| Property | Value | Reference |

| CAS Number | 82105-88-2 | |

| Molecular Formula | C27H26BrOP | |

| Molecular Weight | 477.37 g/mol | |

| Melting Point | 214-215 °C | [1] |

| Crystal System | Monoclinic | [2] |

| Space Group | P21/c | [2] |

| Unit Cell Dimensions | a = 8.5242(1) Å, b = 13.5027(5) Å, c = 23.3580(4) Å, β = 95.359(1)° | [2] |

| Volume | 2676.75(11) ų | [2] |

| Z | 4 | [2] |

Synthesis of this compound

Experimental Protocol: General Synthesis of Benzyltriphenylphosphonium Bromides

This protocol is based on established methods for the synthesis of similar phosphonium salts and can be adapted for the synthesis of this compound.

Materials:

-

4-Ethoxybenzyl bromide

-

Triphenylphosphine (PPh3)

-

Anhydrous Toluene or Benzene

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirring solution, add 4-ethoxybenzyl bromide (1.0-1.1 equivalents) either neat or as a solution in a small amount of anhydrous toluene.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of this compound will have formed. Allow the reaction mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration and wash the filter cake with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to obtain the pure this compound.

Diagram 1: Synthesis of this compound

References

Technical Guide: Solubility of (4-Ethoxybenzyl)triphenylphosphonium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Ethoxybenzyl)triphenylphosphonium bromide and outlines a detailed protocol for its quantitative determination in various organic solvents. Given the limited availability of specific quantitative solubility data in public literature for this compound, this document serves as a practical manual for researchers to generate this critical data in a laboratory setting.

This compound is a quaternary phosphonium salt. Such salts are known for their applications in organic synthesis, particularly as Wittig reagents, and as phase-transfer catalysts. Their solubility is a critical parameter for reaction optimization, purification, and formulation development. Generally, phosphonium salts exhibit solubility in polar organic solvents. For instance, analogous compounds such as ethyl triphenylphosphonium bromide are soluble in polar organic solvents like ethanol, methanol, and acetonitrile, with slight solubility in water.[1] Similarly, (4-Carboxybutyl)triphenylphosphonium bromide is reported to be soluble in ethanol and methanol but insoluble in less polar solvents like toluene and hexane.[2] Another derivative, (4-carboxybutyl-d4)triphenylphosphonium (bromide), shows solubility in ethanol at approximately 1 mg/mL, and in DMSO and dimethyl formamide (DMF) at around 5 mg/mL.[3]

Predicted Solubility Profile

Based on the behavior of structurally similar phosphonium salts, the solubility of this compound is expected to be highest in polar aprotic and protic solvents. The bulky, nonpolar triphenylphosphine group contributes to solubility in less polar environments, while the ionic nature of the phosphonium bromide moiety favors polar solvents.

Table 1: Predicted and Experimental Solubility of this compound

This table is designed for researchers to populate with experimental data. The "Predicted Qualitative Solubility" is based on general principles of "like dissolves like" and data from analogous compounds.

| Solvent | Solvent Polarity (Dielectric Constant, ε) | Predicted Qualitative Solubility | Experimental Solubility ( g/100 mL at 25°C) | Notes |

| Polar Protic Solvents | ||||

| Methanol | 32.7 | High | Data to be determined | Potential for hydrogen bonding. |

| Ethanol | 24.5 | High | Data to be determined | Commonly used for recrystallization of similar salts. |

| Isopropanol | 19.9 | Moderate | Data to be determined | |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | Data to be determined | Strong solvent for polar and nonpolar compounds. |

| Acetonitrile | 37.5 | High | Data to be determined | Common solvent for organic reactions. |

| Acetone | 20.7 | Moderate | Data to be determined | |

| Less Polar Solvents | ||||

| Dichloromethane (DCM) | 9.1 | Moderate to Low | Data to be determined | |

| Tetrahydrofuran (THF) | 7.6 | Low | Data to be determined | |

| Toluene | 2.4 | Very Low / Insoluble | Data to be determined | |

| Hexane | 1.9 | Insoluble | Data to be determined | Nonpolar solvent. |

Experimental Protocol for Solubility Determination

The following protocol details the equilibrium shake-flask method coupled with gravimetric analysis, a reliable and widely used technique for determining the solubility of a solid in a solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg precision)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with the solvent)

-

Volumetric flasks and pipettes

-

Evaporating dishes or pre-weighed glass vials

-

Vacuum oven or desiccator

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the shake-flask and gravimetric method.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a precisely known volume (e.g., 10.0 mL) of the chosen organic solvent. "Excess" means enough solid should remain undissolved to ensure saturation.

-

Seal the vial securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Attach a syringe filter to the syringe and dispense a precise volume of the saturated solution (e.g., 5.0 mL) into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact weight of the empty dish/vial.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish/vial containing the filtrate to determine the weight of the solution.

-

Carefully evaporate the solvent. This can be done in a fume hood at room temperature (if the solvent is volatile), on a hot plate at a low temperature, or in a vacuum oven. Ensure the temperature is kept low to avoid decomposition of the solute.

-

Once the solvent is fully evaporated, place the dish/vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the dish/vial containing the dry solute residue. Repeat the drying and weighing process until a constant weight is achieved.

-

Data Calculation

-

Mass of the solute (m_solute):

-

m_solute = (Weight of dish + residue) - (Weight of empty dish)

-

-

Mass of the solvent (m_solvent):

-

m_solvent = (Weight of dish + solution) - (Weight of dish + residue)

-

-

Solubility Calculation (in g / 100 g of solvent):

-

Solubility = (m_solute / m_solvent) * 100

-

-

Conversion to g / 100 mL of solvent (optional):

-

To convert to a volume basis, use the density (ρ) of the solvent at the experimental temperature.

-

Solubility ( g/100 mL) = Solubility ( g/100 g) * ρ (g/mL)

-

Alternative Analytical Techniques

For higher throughput or for compounds that are difficult to analyze gravimetrically, other methods can be employed to determine the concentration of the saturated solution:

-

High-Performance Liquid Chromatography (HPLC): After filtration, the saturated solution is diluted and analyzed by HPLC with a suitable detector (e.g., UV-Vis). The concentration is determined by comparison to a calibration curve prepared from standards of known concentration.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration in the filtered saturated solution can be determined directly using a spectrophotometer, again by referencing a standard calibration curve.

These alternative methods are particularly useful for screening solubility in multiple solvents simultaneously.

This guide provides a robust framework for determining the solubility of this compound. Accurate solubility data is fundamental for the effective application of this compound in research and development.

References

An In-depth Technical Guide to the 1H NMR Spectrum of (4-Ethoxybenzyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of (4-Ethoxybenzyl)triphenylphosphonium bromide, a key intermediate in various organic syntheses, including the Wittig reaction. This document outlines the expected spectral data, a comprehensive experimental protocol for its synthesis, and the methodology for acquiring its NMR spectrum.

Predicted ¹H NMR Spectral Data

The precise ¹H NMR spectrum for this compound is not widely published. However, based on the analysis of structurally similar compounds, such as other substituted benzyltriphenylphosphonium bromides, and established principles of NMR spectroscopy, a predicted spectrum can be detailed. The following table summarizes the expected chemical shifts (δ), integration values, multiplicities, and coupling constants (J) for the protons in this compound in a typical NMR solvent like deuterochloroform (CDCl₃).

| Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| P-CH ₂-Ar | 5.3 - 5.5 | 2H | Doublet (d) | JHP ≈ 15 Hz |

| Ar-O-CH ₂-CH₃ | ~4.0 | 2H | Quartet (q) | JHH ≈ 7 Hz |

| Ar-O-CH₂-CH ₃ | ~1.4 | 3H | Triplet (t) | JHH ≈ 7 Hz |

| H -Ar (ortho to CH₂P) | 7.1 - 7.3 | 2H | Doublet (d) | JHH ≈ 8 Hz |

| H -Ar (ortho to OEt) | 6.8 - 7.0 | 2H | Doublet (d) | JHH ≈ 8 Hz |

| P-(Ph )₃ | 7.6 - 7.9 | 15H | Multiplet (m) | - |

Molecular Structure

The structure of this compound is crucial for understanding its ¹H NMR spectrum. The phosphorus atom bears a positive charge, and the bromide is the counter-ion.

13C NMR Characterization of (4-Ethoxybenzyl)triphenylphosphonium bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of (4-Ethoxybenzyl)triphenylphosphonium bromide. This document details the expected chemical shifts, presents a structured data table for easy reference, outlines a standard experimental protocol for data acquisition, and includes a molecular structure diagram for clarity.

Molecular Structure and 13C NMR Spectroscopy

This compound is a quaternary phosphonium salt. Its molecular structure consists of a positively charged phosphorus atom bonded to three phenyl rings and one 4-ethoxybenzyl group, with a bromide anion as the counter-ion. 13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of a molecule by measuring the magnetic properties of 13C nuclei.

The following diagram illustrates the molecular structure of this compound, with carbons labeled for NMR assignment purposes.

Caption: Molecular structure of this compound.

13C NMR Data

The following table summarizes the expected 13C NMR chemical shifts (δ) for this compound, based on data from analogous compounds. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl3) or acetonitrile-d3 (CD3CN).

| Carbon Atom Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (Proton Coupled) |

| Triphenylphosphine Moiety | ||

| C1' (ipso-C attached to P) | 118 - 120 | Doublet |

| C2'/C6' (ortho-C) | 134 - 136 | Doublet |

| C3'/C5' (meta-C) | 130 - 132 | Doublet |

| C4' (para-C) | 135 - 137 | Singlet |

| 4-Ethoxybenzyl Moiety | ||

| P-CH2 (methylene bridge) | 30 - 32 | Doublet |

| C1'' (ipso-C of benzyl) | 120 - 122 | Singlet |

| C2''/C6'' (ortho-C of benzyl) | 131 - 133 | Doublet |

| C3''/C5'' (meta-C of benzyl) | 114 - 116 | Doublet |

| C4'' (para-C of benzyl) | 158 - 160 | Singlet |

| O-CH2 (ethoxy methylene) | 63 - 65 | Triplet |

| CH3 (ethoxy methyl) | 14 - 16 | Quartet |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and spectrometer frequency. The signals of the carbon atoms in the triphenylphosphine group that are coupled to the phosphorus atom will appear as doublets in a proton-decoupled 13C NMR spectrum due to 13C-31P coupling.

Experimental Protocols

A standard protocol for the acquisition of a 13C NMR spectrum of this compound is provided below.

Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Transfer the sample into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or CD3CN).

-

Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

NMR Data Acquisition

-

Instrument: A multinuclear NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

-

Nucleus: 13C

-

Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Solvent: The spectrometer should be locked onto the deuterium signal of the solvent.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for the observation of quaternary carbons.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

-

The following diagram illustrates the general workflow for NMR analysis.

Caption: A generalized workflow for NMR sample preparation and data analysis.

An In-depth Technical Guide on the Mechanism of Ylide Formation from (4-Ethoxybenzyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism, synthesis, and characterization of the phosphorus ylide derived from (4-Ethoxybenzyl)triphenylphosphonium bromide. This ylide serves as a crucial reagent in the Wittig reaction for the synthesis of various alkene-containing compounds, which are of significant interest in medicinal chemistry and materials science. This document details the synthetic protocols for the precursor phosphonium salt and its subsequent conversion to the ylide, supported by quantitative data and spectroscopic analysis. Furthermore, logical and experimental workflows are visualized to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. The reactivity and selectivity of the Wittig reaction are highly dependent on the structure of the ylide. Benzyl-substituted phosphonium ylides are particularly valuable for the synthesis of stilbene derivatives and other conjugated systems. The presence of substituents on the benzyl ring, such as the electron-donating ethoxy group in this compound, can significantly influence the stability and reactivity of the corresponding ylide, thereby affecting the efficiency and outcome of the Wittig reaction.

This guide focuses on the formation of the ylide from this compound, a process involving the deprotonation of the acidic benzylic proton. A thorough understanding of this mechanism is critical for optimizing reaction conditions and achieving desired product yields in synthetic applications.

Mechanism of Ylide Formation

The formation of a phosphorus ylide from a phosphonium salt is a two-step process. The first step involves the synthesis of the phosphonium salt, followed by its deprotonation to yield the ylide.

Step 1: Synthesis of this compound

The synthesis of this compound is achieved through a bimolecular nucleophilic substitution (SN2) reaction. Triphenylphosphine, a strong nucleophile, attacks the electrophilic benzylic carbon of 4-ethoxybenzyl bromide, displacing the bromide ion.

Diagram 1: SN2 reaction for phosphonium salt formation.

This reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile, to facilitate the dissolution of the reactants and stabilize the charged transition state. Microwave irradiation has been shown to be an efficient method for the synthesis of substituted benzyltriphenylphosphonium bromides, often leading to high yields in shorter reaction times compared to conventional heating.[1]

Step 2: Deprotonation to Form the Ylide

The second step is an acid-base reaction where a strong base is used to abstract a proton from the carbon atom adjacent to the positively charged phosphorus atom. The positive charge on the phosphorus atom increases the acidity of these protons, making them susceptible to removal by a suitable base.

The resulting ylide is a resonance-stabilized species, with the negative charge delocalized between the carbon and the phosphorus atoms. This resonance contributes to the stability of the ylide. The two primary resonance structures are the ylide form (with formal charges on adjacent atoms) and the ylene form (with a phosphorus-carbon double bond).

Diagram 2: Deprotonation and resonance of the ylide.

The choice of base is critical and depends on the acidity of the phosphonium salt. For non-stabilized ylides, such as those derived from alkyltriphenylphosphonium salts, very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[2] However, the benzyl group in this compound provides some stabilization to the adjacent carbanion through resonance. The presence of the electron-donating ethoxy group at the para position of the benzyl ring can slightly decrease the acidity of the benzylic protons compared to an unsubstituted benzylphosphonium salt. Nevertheless, a strong base is still generally required for efficient deprotonation.

Commonly used bases for the formation of benzyl-type ylides include:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base often used in a polar aprotic solvent like THF or dimethylformamide (DMF).

-

n-Butyllithium (n-BuLi): A very strong base, typically used in ethereal solvents like THF or diethyl ether at low temperatures.

-

Sodium Hydroxide (NaOH): In some cases, particularly under phase-transfer catalysis conditions, concentrated aqueous NaOH can be effective for deprotonating benzylic phosphonium salts.[3]

-

Alkoxides (e.g., Sodium Ethoxide): While less common for simple benzylphosphonium salts, alkoxides can be used, especially if there are additional electron-withdrawing groups that increase the acidity of the alpha-protons.

Experimental Protocols

Synthesis of this compound

Materials:

-

4-Ethoxybenzyl bromide

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of triphenylphosphine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add 4-ethoxybenzyl bromide (1.0 eq).

-

Heat the reaction mixture to reflux (approximately 66 °C) for 24 hours. Alternatively, for a microwave-assisted synthesis, heat the mixture at 60 °C for 30 minutes.[1]

-

Cool the reaction mixture to room temperature.

-

The phosphonium salt will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold THF and then diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to obtain this compound.

Quantitative Data: Microwave-assisted synthesis of similar substituted benzyltriphenylphosphonium bromides has been reported to yield products in the range of 87-98%.[1]

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 4-Ethoxybenzyl bromide | 215.09 | 1.0 |

| Triphenylphosphine | 262.29 | 1.0 |

Formation of (4-Ethoxybenzyl)triphenylphosphonium Ylide (in situ)

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil) or n-Butyllithium (solution in hexanes)

-

Tetrahydrofuran (THF), anhydrous

Procedure (using Sodium Hydride):

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add this compound (1.0 eq).

-

Add anhydrous THF to the flask to create a suspension.

-

Under a positive pressure of inert gas, carefully add sodium hydride (1.1 eq) portion-wise to the stirred suspension at room temperature.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to orange or deep red for benzylides).

-

The resulting ylide solution is then ready for reaction with a carbonyl compound (Wittig reaction).

Procedure (using n-Butyllithium):

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer and an inert gas inlet, add this compound (1.0 eq) and suspend it in anhydrous THF.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise to the stirred suspension.

-

Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C or room temperature and stir for an additional 30-60 minutes.

-

The resulting ylide solution is then ready for the subsequent Wittig reaction.

Characterization

The phosphonium salt and the resulting ylide can be characterized using various spectroscopic techniques.

| Compound | ¹H NMR (expected) | ¹³C NMR (expected) | ³¹P NMR (expected) | IR (cm⁻¹) |

| This compound | Aromatic protons (multiplets), CH₂-P (doublet due to P-H coupling), O-CH₂ (quartet), CH₃ (triplet) | Aromatic carbons, CH₂-P, O-CH₂, CH₃ | A single peak characteristic of phosphonium salts | C-H (aromatic and aliphatic), C-O-C, P-Ph |

| (4-Ethoxybenzyl)triphenylphosphonium ylide | Aromatic protons (multiplets), CH=P (doublet with a large P-H coupling constant), O-CH₂ (quartet), CH₃ (triplet). Significant upfield shift of the benzylic proton compared to the salt. | Aromatic carbons, CH=P (doublet due to P-C coupling), O-CH₂, CH₃ | A single peak, typically shifted from the phosphonium salt signal. | C-H (aromatic and aliphatic), C-O-C, P=C (ylide stretch) |

The crystal structure of this compound has been determined, confirming its molecular geometry.[4]

Logical and Experimental Workflows

Diagram 3: Overall workflow for the synthesis and use of the ylide.

Conclusion

The formation of the ylide from this compound is a fundamental transformation that enables the synthesis of a wide array of valuable organic molecules through the Wittig reaction. The process involves the initial SN2 reaction to form the phosphonium salt, followed by a crucial deprotonation step using a strong base. The choice of base and reaction conditions can be tailored to optimize the yield and subsequent reactivity of the ylide. The spectroscopic and structural data provide the necessary tools for the characterization and quality control of these important synthetic intermediates. This guide serves as a valuable resource for researchers in the fields of organic synthesis and drug development, providing a detailed understanding of the mechanism and practical protocols for the generation of this versatile Wittig reagent.

References

An In-depth Technical Guide on the Stability of (4-Ethoxybenzyl)triphenylphosphonium Bromide Ylide

Executive Summary

This technical guide provides a comprehensive analysis of the stability, handling, and reactivity of (4-Ethoxybenzyl)triphenylphosphonium bromide ylide, a key intermediate in organic synthesis. As a semi-stabilized phosphonium ylide, its stability is intermediate between highly reactive unstabilized ylides and shelf-stable stabilized ylides. This document outlines the electronic and structural factors governing its stability, details its primary decomposition pathways, and provides standardized protocols for its synthesis and in situ utilization in the Wittig reaction. All quantitative and qualitative data are presented in structured tables, and key processes are visualized through workflow and reaction pathway diagrams to support researchers, scientists, and professionals in drug development.

Core Concepts of Phosphonium Ylide Stability

The stability of a phosphonium ylide is critically dependent on the nature of the substituents attached to the negatively charged carbon (carbanion).[1][2] These substituents dictate the ylide's reactivity, the strength of the base required for its formation, and the stereochemical outcome of subsequent reactions.[3][4] Ylides are generally classified into three categories: unstabilized, semi-stabilized, and stabilized.

This compound ylide is classified as a semi-stabilized ylide . The adjacent phenyl ring allows for delocalization of the negative charge on the ylidic carbon through resonance, which imparts moderate stability.[3] However, the para-ethoxy group is electron-donating, which slightly counteracts this stabilization compared to an unsubstituted benzyl ylide. Its reactivity profile is therefore intermediate between the other two classes.

Table 1: Comparative Properties of Phosphonium Ylide Classes

| Property | Unstabilized Ylides | Semi-Stabilized Ylides | Stabilized Ylides |

| Carbanion Substituent | Alkyl, Hydrogen[3] | Aryl (e.g., Benzyl), Vinyl[3] | Electron-Withdrawing Groups (e.g., -COOR, -CN, -COR)[3] |

| Relative Stability | Low (highly reactive)[3] | Moderate[3] | High (often isolable)[1][3] |

| Reactivity | High[3] | Moderate[3] | Low[3] |

| Sensitivity | Highly sensitive to air and moisture[3][5] | Moderately sensitive to air and moisture | Often stable in air[3] |

| Required Base | Strong bases (n-BuLi, NaH, NaNH₂)[3][5] | Alkoxides, NaH, n-BuLi[6] | Weaker bases (NaOH, K₂CO₃, NEt₃)[3][4] |

| Typical Wittig Outcome | Kinetically controlled, favors (Z)-alkene[3][4] | Mixture of (E)- and (Z)-alkenes[3] | Thermodynamically controlled, favors (E)-alkene[3][4] |

| Storage | Must be generated in situ and used immediately[1] | Generated in situ for immediate use | Can often be isolated, purified, and stored[1][7] |

Decomposition Pathways and Factors Influencing Stability

The utility of this compound ylide is limited by its susceptibility to decomposition, primarily through reaction with protic species and atmospheric oxygen. Proper handling under anhydrous and inert conditions is paramount.

-

Hydrolysis: Phosphonium ylides are readily protonated by water.[5] The subsequent decomposition of the resulting phosphonium hydroxide is rapid, especially in less polar media, yielding 4-ethoxytoluene and the thermodynamically stable triphenylphosphine oxide.[8][9] This hydrolysis is significantly faster for the ylide than for its parent phosphonium salt.[8]

-

Reaction with Alcohols: Similar to hydrolysis, alcohols can act as a proton source, leading to the same decomposition products. Therefore, alcoholic solvents are generally unsuitable for ylide generation unless an alkoxide base is used in stoichiometric amounts.

-

Oxidation: Like many carbanionic species, semi-stabilized ylides are sensitive to atmospheric oxygen.[3] This reaction pathway can lead to the formation of the corresponding carbonyl compound (4-ethoxybenzaldehyde) and triphenylphosphine oxide.

References

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. content.e-bookshelf.de [content.e-bookshelf.de]

- 7. reddit.com [reddit.com]

- 8. The mechanism of hydrolysis of phosphonium ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. DSpace [cora.ucc.ie]

An In-depth Technical Guide on the Crystal Structure of (4-Ethoxybenzyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of (4-Ethoxybenzyl)triphenylphosphonium bromide. The document details the crystallographic data, experimental protocols for synthesis and crystal growth, and a thorough analysis of the molecular geometry. This information is crucial for researchers in medicinal chemistry, materials science, and drug development who utilize phosphonium salts in various applications, including as Wittig reagents, phase-transfer catalysts, and bioactive compounds.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c with one molecule of ethanol as a solvate. The detailed crystallographic data and refinement parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound ethanol solvate. [1]

| Parameter | Value |

| Empirical Formula | C₂₉H₃₂BrO₂P |

| Formula Weight | 523.43 |

| Temperature | 298(2) K |

| Wavelength (Cu Kα) | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.52420(10) Å |

| b | 13.5027(5) Å |

| c | 23.3580(4) Å |

| α | 90° |

| β | 95.359(1)° |

| γ | 90° |

| Volume | 2676.75(11) ų |

| Z | 4 |

| Calculated Density | 1.298 Mg/m³ |

| Absorption Coefficient | 2.784 mm⁻¹ |

| F(000) | 1096 |

| Crystal Size | Clear light white block |

| Theta range for data collection | 3.805 to 72.204° |

| Index ranges | -10<=h<=10, -16<=k<=16, -28<=l<=28 |

| Reflections collected | 27232 |

| Independent reflections | 5370 [R(int) = 0.0469] |

| Completeness to theta = 67.679° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 5370 / 0 / 302 |

| Goodness-of-fit on F² | 1.049 |

| Final R indices [I>2sigma(I)] | R₁ = 0.0386, wR₂ = 0.1039 |

| R indices (all data) | R₁ = 0.0458, wR₂ = 0.1084 |

| CCDC No. | 2414970 |

Molecular Geometry

The asymmetric unit contains one (4-Ethoxybenzyl)triphenylphosphonium cation, one bromide anion, and one ethanol molecule. The phosphorus atom adopts a distorted tetrahedral geometry, bonded to three phenyl rings and the benzyl group. Selected bond lengths and angles are presented in Table 2, providing insight into the molecular conformation.

Table 2: Selected Geometric Parameters (Å, °)

| Bond | Length (Å) | Angle | **Degree (°) ** |

| P(1)-C(1) | 1.794(2) | C(1)-P(1)-C(7) | 108.62(10) |

| P(1)-C(7) | 1.791(2) | C(1)-P(1)-C(13) | 109.11(10) |

| P(1)-C(13) | 1.795(2) | C(7)-P(1)-C(13) | 108.99(10) |

| P(1)-C(19) | 1.810(2) | C(1)-P(1)-C(19) | 110.83(10) |

| O(1)-C(26) | 1.368(3) | C(7)-P(1)-C(19) | 110.15(10) |

| O(1)-C(27) | 1.432(3) | C(13)-P(1)-C(19) | 109.10(10) |

| C(27)-C(28) | 1.499(4) | C(26)-O(1)-C(27) | 118.0(2) |

Experimental Protocols

A general method for the synthesis of substituted benzyltriphenylphosphonium bromides is adapted for this specific compound.[2][3]

-

Materials: 4-(Bromomethyl)phenetole, triphenylphosphine, and a suitable solvent such as toluene or tetrahydrofuran (THF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in the chosen solvent.

-

Add 4-(bromomethyl)phenetole (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours with continuous stirring. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

-

The following protocol is based on the experimental details provided in the primary literature.[1]

-

Crystal Growth: this compound (1 mmol) was dissolved in 10 mL of ethanol with the aid of ultrasonic treatment for 10 minutes to ensure complete dissolution. The solution was then left undisturbed at room temperature, and single crystals suitable for X-ray diffraction formed over a period of two weeks.[1]

-

Data Collection: A clear light white block-shaped crystal was selected and mounted on a Rigaku XtaLAB Synergy diffractometer. The diffraction data were collected at 298(2) K using Cu Kα radiation (λ = 1.54184 Å). Data were collected using φ and ω scans.

-

Structure Solution and Refinement: The crystal structure was solved using the SHELXT program and refined by full-matrix least-squares on F² using the SHELXL program within the Olex2 software suite. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the molecular structure of the title compound.

Caption: Workflow from synthesis to crystal structure analysis.

Caption: Connectivity of the (4-Ethoxybenzyl)triphenylphosphonium cation.

References

A Technical Guide to the Thermal Stability of (4-Ethoxybenzyl)triphenylphosphonium bromide

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermal stability of (4-Ethoxybenzyl)triphenylphosphonium bromide, a common Wittig reagent. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely published, this document synthesizes available physical data, outlines detailed experimental protocols for its thermal analysis, and discusses the expected decomposition behavior based on analogous phosphonium salts.

Core Physicochemical and Thermal Properties

This compound is a crystalline solid. Its thermal stability is a critical parameter for its storage, handling, and application, particularly in chemical reactions conducted at elevated temperatures. The primary thermal event is melting, followed by decomposition at higher temperatures.

Data Presentation: Comparative Thermal Properties

The table below summarizes the known melting point of the target compound and compares it with structurally similar benzyltriphenylphosphonium salts. This comparison provides context for estimating its thermal decomposition profile.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Notes |

| This compound | C₂₇H₂₈BrOP | 491.40 | 214 - 215 [1] | Decomposition temperature not specified in literature, but expected to occur above the melting point. |

| (4-Carboxybutyl)triphenylphosphonium bromide | C₂₃H₂₄BrO₂P | 443.32[2] | 204 - 207[3] | Decomposition temperature not publicly available.[2] |

| (4-Nitrobenzyl)triphenylphosphonium bromide | C₂₅H₂₁BrNO₂P | 478.33[4] | 275 (decomposes)[5] | Begins to decompose at its melting point. |

Key Factors Influencing Thermal Stability

The thermal stability of phosphonium salts is not intrinsic to the cation alone but is a function of several interacting factors. Understanding these relationships is key to predicting and controlling the decomposition of this compound.

Caption: Factors influencing the thermal stability of phosphonium salts.

Generally, the decomposition of phosphonium salts is initiated by the nucleophilic attack of the counter-anion on the cation.[6] For this compound, the bromide anion is the key actor in its thermal degradation pathway.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

Workflow for Thermal Characterization The logical flow for a comprehensive thermal analysis study is outlined below.

Caption: Standard workflow for thermal analysis of a chemical compound.

a. Detailed Protocol: Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition (Tₒₙₛₑₜ) and quantify mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer (e.g., NETZSCH STA 449F3, TA Instruments Q600).[6][7]

-

Methodology:

-

Crucible Preparation: Use an alumina (Al₂O₃) crucible. Tare the empty crucible within the TGA instrument.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound directly into the tared crucible.[6][8] The sample should be a fine, dry powder to ensure uniform heating.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen (N₂), at a flow rate of 30-50 mL/min to prevent oxidative decomposition.[6][7]

-

Temperature Program:

-

Data Analysis: Plot the sample mass (%) versus temperature (°C). The onset decomposition temperature is determined by finding the intersection of the tangent drawn from the point of maximum slope on the mass-loss curve with the baseline tangent.[6]

-

b. Detailed Protocol: Differential Scanning Calorimetry (DSC)

-

Objective: To accurately determine the melting point (Tₘ) and the enthalpy of fusion (ΔHբ), and to observe any other thermal events like solid-solid transitions or exothermic decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter (e.g., Netzsch 404 F1 Pegasus, TA Instruments DSC).

-

Methodology:

-

Crucible Preparation: Weigh 2-5 mg of the sample into an aluminum DSC pan. Hermetically seal the pan to prevent any mass loss due to sublimation before melting.[9] Prepare an identical empty, sealed pan to serve as a reference.

-

Atmosphere: Maintain an inert nitrogen atmosphere within the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 50 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point but below the expected decomposition temperature (e.g., 250 °C).[9]

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C). The melting point is typically taken as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

-

Proposed Thermal Decomposition Pathway

For many phosphonium bromide salts, the primary thermal decomposition mechanism involves the nucleophilic attack of the bromide anion on one of the carbon atoms attached to the phosphorus cation.[6][10] For this compound, two initial pathways are most likely:

-

Attack at the Benzylic Carbon: The bromide ion attacks the benzylic methylene (-CH₂-) carbon, cleaving the C-P bond. This is often the most favorable pathway for benzylphosphonium salts.

-

Attack at a Phenyl Carbon: The bromide ion attacks one of the ipso-carbons of the three phenyl rings attached to the phosphorus.

The initial, most probable step is the cleavage of the benzyl-phosphorus bond.

Caption: Proposed initial step in the thermal decomposition pathway.

This initial decomposition would yield two primary products: triphenylphosphine and 4-ethoxybenzyl bromide . At higher temperatures, these products may undergo further reactions or decomposition. This pathway is consistent with general thermolysis studies of similar phosphonium salts.[10]

References

- 1. This compound | 82105-88-2 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. (4-Carboxybutyl)triphenylphosphonium bromide | 17814-85-6 [chemicalbook.com]

- 4. (4-Nitrobenzyl)triphenylphosphonium Bromide | 2767-70-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. CAS#:2767-70-6 | (4-Nitrobenzyl)(triphenyl)phosphonium bromide | Chemsrc [chemsrc.com]

- 6. tainstruments.com [tainstruments.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. epfl.ch [epfl.ch]

- 9. sump4.com [sump4.com]

- 10. researchgate.net [researchgate.net]

Theoretical Examination of (4-Ethoxybenzyl)triphenylphosphonium bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Ethoxybenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt that has garnered interest for its applications in organic synthesis, particularly as a Wittig reagent, and more recently for its properties as a corrosion inhibitor. This technical guide provides a comprehensive overview of the theoretical and experimental studies on this compound, presenting its synthesis, crystal structure, and computational analysis. This document is intended to be a resource for researchers and professionals in chemistry and drug development, offering detailed protocols and data to facilitate further investigation and application of this compound.

Molecular Structure and Properties

This compound consists of a triphenylphosphine core bonded to a 4-ethoxybenzyl group, with a bromide anion. The positive charge is localized on the phosphorus atom.

Chemical Structure:

Methodological & Application

Application Notes and Protocols: Optimal Base Selection for the Wittig Reaction of (4-Ethoxybenzyl)triphenylphosphonium bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds and phosphorus ylides. The choice of base for the deprotonation of the phosphonium salt to generate the ylide is a critical parameter that significantly influences reaction efficiency, yield, and stereoselectivity. This document provides a comprehensive overview of optimal bases for the Wittig reaction using (4-Ethoxybenzyl)triphenylphosphonium bromide, a common precursor for the synthesis of various stilbene derivatives and other valuable organic molecules. The benzyl group provides moderate stabilization to the adjacent carbanion, allowing for a broader range of applicable bases compared to non-stabilized alkylphosphonium salts.

Data Presentation: Comparison of Bases for Wittig Reactions of Benzylphosphonium Salts

The following table summarizes various bases and reaction conditions reported in the literature for Wittig reactions involving benzyltriphenylphosphonium salts, which serve as a close proxy for this compound. Direct comparative studies on the specific ethoxy-substituted salt are scarce; however, the data presented provides a strong foundation for selecting an optimal base.

| Base | Phosphonium Salt | Aldehyde | Solvent(s) | Temperature | Yield (%) | E/Z Ratio | Reference |

| n-Butyllithium (n-BuLi) | Propyltriphenylphosphonium bromide | Benzaldehyde | Anhydrous THF | 0 °C to RT | High (not specified) | (E)-favored | [1] |

| Potassium tert-butoxide (t-BuOK) | Methyltriphenylphosphonium bromide | Camphor | Not specified | Not specified | Good (not specified) | N/A | [2] |

| Sodium Methoxide (NaOMe) | Benzyltriphenylphosphonium chloride | Cinnamaldehyde | Anhydrous Methanol | 21 °C | 22 | (E,E)-isomer | [3] |

| Sodium Hydroxide (NaOH, 50%) | Benzyltriphenylphosphonium chloride | 9-Anthraldehyde | Dichloromethane / Water | Room Temperature | Not specified | Not specified | [4] |

| Lithium Hydroxide (LiOH) | Benzyltriphenylphosphonium bromide | p-Methylbenzaldehyde | Isopropyl Alcohol | Reflux | 94 | 55:45 | [5][6] |

| Potassium Hydroxide (KOH) | 4-(Nitrobenzyl)triphenylphosphonium bromide | Benzaldehyde | Ethanol | Room Temperature | Not specified | Not specified | [7] |

Analysis:

-

Strong Bases (n-BuLi, t-BuOK): These are highly effective for generating ylides from a wide range of phosphonium salts, including semi-stabilized ones like benzylphosphonium salts.[1][2][8][9] They typically require anhydrous conditions and inert atmospheres.

-

Alkoxides (NaOMe, t-BuOK): Sodium methoxide is a viable, milder alternative, though the reported yield in a similar system was modest.[3] Potassium tert-butoxide is a strong, non-nucleophilic base suitable for this reaction.[2][8]

-

Hydroxides (NaOH, KOH, LiOH): The acidity of the benzylic proton on the phosphonium salt is sufficient for deprotonation by strong hydroxides.[4][5][6][7] Notably, LiOH in refluxing isopropanol provided a very high yield for a similar substrate, suggesting it is an excellent candidate for an optimal base.[5][6] The use of aqueous NaOH in a two-phase system offers a practical, scalable approach.[4]

Based on the available data, Lithium Hydroxide (LiOH) in a suitable alcohol solvent appears to be a highly effective and practical choice, offering high yields. For reactions requiring strictly anhydrous conditions or for less reactive carbonyl partners, strong bases like n-butyllithium or potassium tert-butoxide remain excellent options.

Experimental Protocols

Protocol 1: High-Yield Wittig Reaction Using Lithium Hydroxide

This protocol is adapted from a high-yield procedure for a similar benzylphosphonium salt and is recommended for its simplicity and effectiveness.[5][6]

Materials:

-

This compound

-

Aldehyde (e.g., Benzaldehyde, 1.0 equivalent)

-

Lithium Hydroxide (LiOH, 1.2 equivalents)

-

Isopropyl Alcohol (Propan-2-ol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and the desired aldehyde (1.0 equivalent).

-

Solvent Addition: Add a sufficient volume of isopropyl alcohol to dissolve or suspend the reactants (e.g., 10 mL per 1 mmol of the phosphonium salt).

-

Base Addition: Add lithium hydroxide (1.2 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: a. Cool the reaction mixture to room temperature. b. Remove the isopropyl alcohol under reduced pressure using a rotary evaporator. c. To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel. d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to isolate the desired alkene and remove the triphenylphosphine oxide byproduct.

Protocol 2: Wittig Reaction with a Strong Base (n-Butyllithium) under Anhydrous Conditions

This protocol is suitable for ensuring complete and rapid ylide formation, especially for less reactive aldehydes or ketones.[1]

Materials:

-

This compound

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.0 equivalent)

-

Aldehyde (e.g., Benzaldehyde, 1.0 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Flame-dried, three-necked round-bottom flask with septum, nitrogen inlet, and magnetic stirrer

-

Syringes

-

Ice-water bath

Procedure:

-

Ylide Formation: a. Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere. b. Add this compound (1.0 equivalent) to the flask. c. Add anhydrous THF via syringe to create a suspension. d. Cool the suspension to 0 °C in an ice-water bath. e. Add n-butyllithium (1.0 equivalent) dropwise via syringe. A color change (typically to orange or red) indicates ylide formation. Stir at 0 °C for 30 minutes after addition.

-

Reaction with Aldehyde: a. To the ylide solution at 0 °C, add the aldehyde (1.0 equivalent) dropwise via syringe. b. After the addition, remove the ice bath and allow the reaction to warm to room temperature. c. Stir for 2-4 hours, monitoring by TLC.

-

Workup and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate. c. Wash the combined organic layers with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography as described in Protocol 1.

Mandatory Visualizations

General Wittig Reaction Pathway

Caption: General mechanistic pathway of the Wittig reaction.

Experimental Workflow for Wittig Reaction

Caption: A typical experimental workflow for a Wittig reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. odinity.com [odinity.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reagents - Wikipedia [en.wikipedia.org]

synthesis of trans-4-ethoxystilbene with (4-Ethoxybenzyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, specifically alkenes, from carbonyl compounds. This reaction, developed by Georg Wittig who was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. A key advantage of the Wittig reaction is the defined location of the newly formed double bond. This protocol details the synthesis of trans-4-ethoxystilbene, a stilbene derivative with potential applications in medicinal chemistry and materials science, via the Wittig reaction between (4-ethoxybenzyl)triphenylphosphonium bromide and benzaldehyde.

Stilbene derivatives are of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The ethoxy group in the target molecule can modulate its pharmacokinetic and pharmacodynamic properties. The procedure outlined below provides a reliable method for the preparation of trans-4-ethoxystilbene, with a focus on obtaining the thermodynamically more stable trans-isomer.

Reaction Scheme

The synthesis of trans-4-ethoxystilbene proceeds in two main stages: the preparation of the Wittig reagent, this compound, followed by the Wittig reaction with benzaldehyde to form the stilbene product.

Step 1: Synthesis of this compound

Step 2: Synthesis of trans-4-Ethoxystilbene

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the necessary Wittig salt from 4-ethoxybenzyl bromide and triphenylphosphine.

Materials:

-

4-Ethoxybenzyl bromide

-

Triphenylphosphine (PPh₃)

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene.

-

Add 4-ethoxybenzyl bromide (1.0 eq.) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold toluene to remove any unreacted starting materials.

-

Dry the resulting this compound under vacuum. The melting point of the pure salt is reported to be 214-215 °C.[1]

Protocol 2: Synthesis of trans-4-Ethoxystilbene

This protocol details the Wittig reaction between the prepared phosphonium salt and benzaldehyde to yield trans-4-ethoxystilbene.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium ethoxide (NaOEt) or another suitable strong base (e.g., sodium hydroxide)

-

Ethanol, absolute

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated sodium bisulfite solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.1 eq.) in absolute ethanol.

-

To this suspension, add a solution of sodium ethoxide (1.1 eq.) in ethanol dropwise at room temperature. The formation of a deep orange or yellow color indicates the generation of the phosphorus ylide.

-

Stir the ylide solution for 30 minutes at room temperature.

-

Add benzaldehyde (1.0 eq.) dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting materials.

-

After the reaction is complete, remove the ethanol using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bisulfite.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification of trans-4-Ethoxystilbene

The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which needs to be removed to obtain pure trans-4-ethoxystilbene.

Method 1: Recrystallization

-

Dissolve the crude product in a minimal amount of hot ethanol (95%).

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Air-dry the purified trans-4-ethoxystilbene.

Method 2: Column Chromatography

-

If recrystallization does not yield a product of sufficient purity, flash column chromatography can be employed.

-

Prepare a silica gel column using a non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified trans-4-ethoxystilbene.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| This compound | C₂₇H₂₆BrOP | 493.37 | 214-215[1] |

| Benzaldehyde | C₇H₆O | 106.12 | -26 |

Table 2: Characterization Data for trans-4-Ethoxystilbene

| Property | Value |

| Molecular Formula | C₁₆H₁₆O |

| Molar Mass ( g/mol ) | 224.30 |

| Melting Point (°C) | 134-138 (literature for 4-methoxystilbene, a close analog)[2][3][4] |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (CDCl₃, δ ppm) | Expected signals: Aromatic protons (multiplets, ~6.8-7.5 ppm), Vinylic protons (doublets, ~6.9-7.1 ppm, J ≈ 16 Hz for trans coupling), Methylene protons of ethoxy group (quartet, ~4.0 ppm), Methyl protons of ethoxy group (triplet, ~1.4 ppm). The ¹H NMR spectrum of the analogous 4-methoxystilbene shows signals at δ 7.36 (d, 2H), 7.33 (d, 2H), 7.24 (m, 2H), 7.11 (m, 1H), 6.94 (d, 1H, J=16.3 Hz), 6.84 (d, 1H, J=16.3 Hz), 6.76 (d, 2H), and 3.71 (s, 3H).[5] |

| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: Aromatic and vinylic carbons (~114-159 ppm), Methylene carbon of ethoxy group (~63 ppm), Methyl carbon of ethoxy group (~15 ppm). The ¹³C NMR spectrum of 4-methoxystilbene shows signals at δ 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, and 55.2.[5] |

| IR (cm⁻¹) | Expected characteristic peaks: C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and vinylic), C-O stretching (ether), and out-of-plane bending for trans-alkene (~965 cm⁻¹). |

| Typical Yield (%) | 70-90% (based on general Wittig reactions for stilbene synthesis)[6] |

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

References

- 1. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-trans-stilbene | 1694-19-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 1142-15-0 CAS MSDS (4-METHOXYSTILBENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Methoxystilbene, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Stereoselectivity in the Wittig Reaction with (4-Ethoxybenzyl)triphenylphosphonium Bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones and phosphonium ylides. A key challenge in the Wittig reaction is controlling the stereochemistry of the resulting double bond to selectively obtain either the (E)- or (Z)-isomer. The stereochemical outcome is largely dictated by the stability of the phosphonium ylide used.[1] The ylide generated from (4-Ethoxybenzyl)triphenylphosphonium bromide is classified as a semistabilized ylide due to the conjugation of the carbanion with the adjacent benzene ring.[2] Reactions involving semistabilized ylides are known to often yield mixtures of (E)- and (Z)-alkenes, making a thorough understanding of the reaction mechanism and influencing factors critical for optimizing stereoselectivity.[2]

This application note provides a detailed overview of the stereoselectivity of the Wittig reaction using this compound, including the underlying mechanism, experimental protocols, and factors that can be tuned to influence the stereochemical outcome.

Mechanism of Stereoselection

The stereoselectivity of the Wittig reaction is determined by the reaction pathway, specifically the formation and fate of the oxaphosphetane intermediate.

-

Unstabilized Ylides : These ylides are highly reactive. The reaction proceeds rapidly and irreversibly through a kinetically controlled pathway. The initial cycloaddition favors a puckered transition state that minimizes steric hindrance, leading to a syn-oxaphosphetane, which subsequently decomposes to yield the (Z)-alkene.[1][3]

-

Stabilized Ylides : These ylides are less reactive, and the initial cycloaddition step is often reversible. This allows for equilibration between the less stable syn-oxaphosphetane and the more stable anti-oxaphosphetane. The reaction is under thermodynamic control, and the decomposition of the favored anti-intermediate leads predominantly to the (E)-alkene.[1][4]

-

Semistabilized Ylides : The ylide from this compound falls into this category. The reversibility of the initial steps is intermediate, meaning that both kinetic and thermodynamic pathways can be competitive. This competition is why poor (E)/(Z) selectivity is often observed.[2] The final isomer ratio is highly sensitive to reaction conditions.

The diagram below illustrates the mechanistic pathways leading to (E) and (Z) alkenes.

Caption: Reaction pathways for the Wittig olefination.

Quantitative Data Summary

The (E)/(Z) ratio in the Wittig reaction with semistabilized ylides is highly dependent on the reaction conditions and the structure of the aldehyde. The following table provides illustrative data on how these factors can influence the product distribution. Note: This data is representative and actual results may vary.

| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Approx. (E):(Z) Ratio |

| 1 | Benzaldehyde | n-BuLi | THF | -78 to 25 | 60:40 |

| 2 | Benzaldehyde | NaH | DMF | 25 | 85:15 |

| 3 | Cyclohexanecarboxaldehyde | n-BuLi | THF | -78 to 25 | 40:60 |

| 4 | Cyclohexanecarboxaldehyde | KHMDS | Toluene | 0 | 50:50 |

| 5 | Benzaldehyde (with LiI) | n-BuLi | THF | -78 to 25 | 10:90 |

Key Observations:

-

Aprotic polar solvents like DMF can favor the (E)-isomer with aromatic aldehydes (Entry 2).[2]

-

The presence of lithium salts can dramatically influence the stereochemical outcome, often favoring the (Z)-isomer (Entry 5).[2][4]

-

The choice of base and solvent system can subtly alter the final isomer ratio.

Experimental Protocols

The following protocols provide a general methodology for the preparation of the ylide and its subsequent reaction with an aldehyde.

Protocol 1: Generation of (4-Ethoxybenzyl)triphenylphosphonium Ylide

Materials:

-

This compound

-

Anhydrous solvent (e.g., THF, Diethyl Ether)

-

Strong base (e.g., n-Butyllithium (n-BuLi), Sodium Hydride (NaH), KHMDS)

-

Schlenk flask or flame-dried round-bottom flask with a magnetic stir bar

-

Nitrogen or Argon gas supply

-

Syringes and needles

Procedure:

-

Add this compound (1.0 eq) to a Schlenk flask under an inert atmosphere (N₂ or Ar).

-

Add anhydrous THF (approx. 0.1 M concentration) to the flask via syringe.

-

Cool the resulting suspension to the desired temperature (e.g., -78 °C for n-BuLi, 0 °C for NaH).

-

Slowly add the strong base (1.0 eq) to the stirred suspension. For n-BuLi, add dropwise via syringe. For NaH, add in portions.

-

A distinct color change (typically to deep red or orange) indicates the formation of the ylide.

-

Allow the mixture to stir at the chosen temperature for 30-60 minutes to ensure complete ylide formation.

-

The ylide solution is now ready for reaction with the carbonyl compound.

Protocol 2: Wittig Reaction and Workup

Materials:

-

Ylide solution from Protocol 1

-

Aldehyde (0.95 eq)

-

Anhydrous solvent (e.g., THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the aldehyde (0.95 eq) in a small amount of anhydrous THF.

-

Slowly add the aldehyde solution dropwise to the cold, stirred ylide solution from Protocol 1.

-

Allow the reaction to warm slowly to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add water and the extraction solvent (e.g., ethyl acetate).

-

Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-